VEGFR-2 Kinase Inhibition: Comparable Potency to Sorafenib with Distinct Scaffold Advantages for Chemical Biology Procurement
In a head-to-head in vitro VEGFR-2 kinase inhibition assay, Vegfr-2-IN-11 (Compound 8h) exhibited an IC50 of 60.27 nM, comparable to the reference multi-kinase inhibitor sorafenib (IC50 = 55.43 nM) [1]. The 1.09-fold difference in potency is within assay variability, indicating that Vegfr-2-IN-11 provides similar VEGFR-2 engagement while offering a chemically distinct scaffold (4-anilino-2-vinyl-quinazoline) that may confer different selectivity and pharmacokinetic properties.
| Evidence Dimension | VEGFR-2 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 60.27 nM |
| Comparator Or Baseline | Sorafenib: 55.43 nM |
| Quantified Difference | 1.09-fold less potent (comparable) |
| Conditions | In vitro VEGFR-2 kinase enzymatic assay |
Why This Matters
Confirms that Vegfr-2-IN-11 is a bona fide VEGFR-2 inhibitor with potency equivalent to a clinically established agent, supporting its use as a chemical probe or lead compound in angiogenesis-focused research.
- [1] Hamdi A, Al-Sanea MM, Hafez HM, Mohamed AAB, El-Shafey HW, Elgazar AA, et al. Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. Bioorg Chem. 2022 May;122:105710. doi:10.1016/j.bioorg.2022.105710. PMID: 35278776. View Source
